

Chemical and physical properties of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate
Cat. No.:	B579978

[Get Quote](#)

An In-depth Technical Guide to Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological activities of **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate**. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical and Physical Properties

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate is the sodium salt of 3-(4-Hydroxy-3-methoxyphenyl)lactic acid. It is a white to off-white solid compound. The following table summarizes its key quantitative properties.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₁ NaO ₅	[1]
Molecular Weight	234.18 g/mol	[1]
CAS Number	77305-02-3	[1]
Physical State	Solid	[2]
Color	White to Off-White	[2]
Melting Point	>230°C (with decomposition)	
Solubility	Slightly soluble in Methanol and Water (heatable)	
Purity	>99.0% (by HPLC)	[1] [2]

Experimental Protocols

Synthesis of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

A general and adaptable two-step synthesis protocol is outlined below, based on the synthesis of similar compounds. This process involves the synthesis of 3-(4-Hydroxy-3-methoxyphenyl)lactic acid followed by its conversion to the sodium salt.

Step 1: Synthesis of 3-(4-Hydroxy-3-methoxyphenyl)lactic Acid

This step can be adapted from the synthesis of β -(3,4-dihydroxyphenyl)lactic acid. The procedure involves the reduction of a corresponding pyruvic acid precursor.

- Preparation of the Precursor: The synthesis starts from a suitable precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde). The precursor is converted to the corresponding pyruvic acid, 3-(4-hydroxy-3-methoxyphenyl)pyruvic acid, through a series of reactions, for instance, via an azlactone synthesis followed by hydrolysis.
- Reduction to Lactic Acid: The resulting pyruvic acid is then reduced to the corresponding lactic acid. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C)

catalyst under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent like ethanol.

- **Purification:** After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 3-(4-Hydroxy-3-methoxyphenyl)lactic acid can be purified by recrystallization from an appropriate solvent system.

Step 2: Formation of the Sodium Salt

- **Neutralization:** The purified 3-(4-Hydroxy-3-methoxyphenyl)lactic acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- **Addition of Sodium Hydroxide:** A stoichiometric amount of a standardized sodium hydroxide (NaOH) solution is slowly added to the lactic acid solution while stirring. The pH of the solution should be monitored and adjusted to neutral (pH ~7.0).
- **Isolation:** The resulting sodium salt can be isolated by evaporating the solvent under reduced pressure. The solid product, **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate**, is then dried under vacuum to remove any residual solvent.

Analytical Protocols: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate** can be determined using reversed-phase HPLC with UV detection.

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size), and an autosampler.
- **Mobile Phase:** A common mobile phase for the analysis of organic acids is a mixture of an aqueous buffer and an organic modifier. For example, a mixture of a dilute acid solution (e.g., 0.1% formic acid or phosphoric acid in water) and methanol or acetonitrile. The exact ratio can be optimized for best separation.
- **Isocratic or Gradient Elution:** Depending on the complexity of the sample matrix, either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution can be employed.

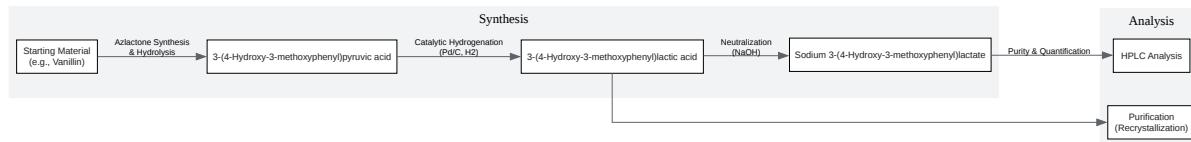
- **Detection:** The compound can be detected by its UV absorbance, typically around 210 nm or 280 nm, corresponding to the absorbance of the phenyl group.
- **Sample Preparation:** A known concentration of the sample is prepared by dissolving it in the mobile phase or a compatible solvent. The solution should be filtered through a 0.45 µm syringe filter before injection.
- **Quantification:** A calibration curve is constructed by injecting known concentrations of a pure standard of **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate**. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While specific signaling pathways for **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate** are not extensively documented, the biological activity of the lactate moiety is well-studied. Lactate is no longer considered merely a metabolic waste product but is recognized as an important signaling molecule (a "lactormone") that can influence various cellular processes. The biological effects of **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate** may be attributed to both the lactate and the 4-hydroxy-3-methoxyphenyl moieties.

Potential Signaling Pathways Influenced by the Lactate Moiety

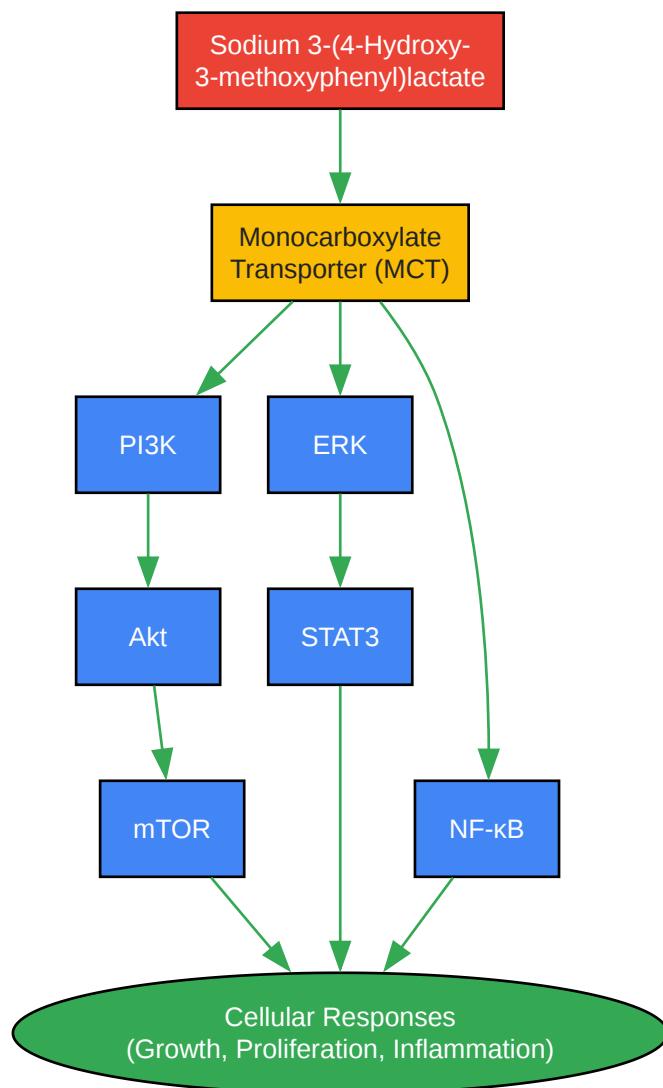
Based on the known roles of lactate, **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate** may influence the following signaling pathways:


- **PI3K/Akt/mTOR Pathway:** Lactate has been shown to activate the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival. This suggests a potential role in tissue repair and regeneration.
- **ERK/STAT3 Pathway:** The activation of the ERK/STAT3 signaling cascade has been linked to lactate, particularly in the context of macrophage polarization and immune response modulation.
- **NF-κB Pathway:** Lactate can modulate the NF-κB signaling pathway, a key player in inflammation and immunity.

Potential Biological Activities

- Immunomodulatory Effects: Through its influence on macrophage polarization, **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate** could play a role in modulating inflammatory responses.
- Metabolic Regulation: As a lactate salt, it can be a source of energy and may influence metabolic pathways.
- Antimicrobial Properties: Metabolites from lactic acid bacteria, including hydroxylated phenyl-lactic acids, have shown antimicrobial activity. This suggests that **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate** could possess similar properties.
- Muscle Function: A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to enhance grip strength and inhibit exercise-induced protein catabolism, suggesting potential applications in sports nutrition and muscle health.

Visualizations


Experimental Workflow for Synthesis and Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and analysis of **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate**.

Proposed Signaling Pathway for Lactate

[Click to download full resolution via product page](#)

Caption: A proposed signaling cascade initiated by lactate, leading to various cellular responses.

This guide provides a foundational understanding of **Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate**. Further research is warranted to fully elucidate its specific biological mechanisms and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 2. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [Chemical and physical properties of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b579978#chemical-and-physical-properties-of-sodium-3-4-hydroxy-3-methoxyphenyl-lactate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com